Kadsurenin L

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Kadsurenin L involves starting materials such as vanillin and resorcinol . The synthesis process includes an acid-catalyzed rearrangement of hydrobenzofuranoid neolignans into bicyclo[3.2.1]octanoid neolignans . The reaction conditions typically involve the use of strong acids and controlled temperatures to facilitate the rearrangement.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would require optimization of reaction conditions and purification methods to ensure high yield and purity.

化学反応の分析

Types of Reactions: Kadsurenin L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Antiviral Properties

Recent studies have identified Kadsurenin L as a promising candidate for antiviral applications, specifically against SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies revealed that this compound interacts effectively with the main protease of the virus, exhibiting a binding energy of -8.43 kcal/mol, which indicates strong ligand-receptor interactions . The compound forms three hydrogen bonds with critical amino acids (Gly143, Cys145, His163) in the protease, suggesting its potential as an inhibitor .

Table 1: Binding Energy and Interactions of this compound

| Compound | Binding Energy (kcal/mol) | Hydrogen Bonding Residues | Distances (Å) |

|---|---|---|---|

| This compound | -8.43 | Gly143, Cys145, His163 | 2.19, 2.98, 2.38 |

| Methysticin | -8.20 | Gly143, Cys145, His163 | 2.75, 3.86, 2.99 |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that compounds from Piper nigrum can modulate inflammatory pathways and reduce cytokine production in various models . This makes this compound a potential therapeutic agent for inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. Phenolic compounds are known for their ability to scavenge free radicals and inhibit oxidative stress-related damage . The antioxidant activity of this compound could contribute to its protective effects against chronic diseases linked to oxidative stress.

Potential in Drug Development

Given its promising interactions with viral proteins and its biological activities, this compound is being explored as a lead compound for drug development. The stability of the ligand-receptor complex during molecular dynamics simulations indicates that this compound could be developed into a safe and effective drug candidate against viral infections like COVID-19 .

作用機序

Kadsurenin L exerts its effects primarily by acting as an antagonist at the platelet-activating factor receptor . This receptor is involved in various physiological processes, including platelet aggregation, inflammation, and immune responses. By blocking this receptor, this compound can inhibit platelet aggregation and reduce inflammation . The molecular targets and pathways involved include the inhibition of platelet-activating factor receptor signaling pathways, which play a crucial role in mediating its biological effects .

類似化合物との比較

Uniqueness of Kadsurenin L: this compound is unique due to its specific structural features, such as the bicyclo[3.2.1]octanoid framework and the presence of multiple methoxy and acetoxy groups . These structural elements contribute to its distinct bioactivity and make it a valuable compound for research in medicinal chemistry and pharmacology.

生物活性

Kadsurenin L, a phenolic compound derived from the plant Piper nigrum, has garnered attention for its potential biological activities, particularly in the context of antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. This article delves into the biological activity of this compound, summarizing key research findings, molecular interactions, and implications for therapeutic applications.

Molecular Docking Studies

Recent molecular docking studies have identified this compound as a promising candidate for inhibiting the main protease (Mpro) of SARS-CoV-2. The binding energy of this compound was calculated at −8.43 kcal/mol, indicating a strong interaction with the protease, which is crucial for viral replication. The compound forms hydrogen bonds with key amino acid residues such as Gly143, Cys145, and His163, with distances of 2.19 Å, 2.98 Å, and 2.38 Å respectively .

Table 1: Molecular Docking Results for this compound

| Compound Name | Binding Energy (kcal/mol) | H-Bond Interacting Residues | Distance (Å) |

|---|---|---|---|

| This compound | -8.43 | Gly143, Cys145, His163 | 2.19, 2.98, 2.38 |

| Methysticin | -8.20 | Gly143, Cys145, His163 | 2.75, 3.86, 2.99 |

| Kavain | -7.44 | Gly143, Ser144, Cys145 | 2.77, 2.30, 3.20 |

| Dihydrokavain | -6.97 | Gly143, Cys145, His163 | 2.12 |

Molecular Dynamics Simulation

To further validate the docking results, molecular dynamics simulations were conducted over a period of 30 ns to assess the stability and flexibility of the this compound-protease complex. The root mean square deviation (RMSD) analysis indicated that the complex reached a stable state after approximately 10 ns of simulation time with an average RMSD value around 2.75 Å . Additionally, the radius of gyration (Rg) analysis suggested that the complex maintained a compact structure throughout the simulation period.

Antiviral Properties

This compound's antiviral activity is primarily attributed to its ability to inhibit viral proteases critical for viral replication and assembly. The compound's interaction with SARS-CoV-2 Mpro suggests potential as a therapeutic agent against COVID-19. Further studies are needed to evaluate its efficacy in vitro and in vivo .

Other Biological Activities

Beyond its antiviral properties, this compound exhibits various biological activities:

- Antioxidant Activity : Phenolic compounds are known for their antioxidant properties which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that phenolic compounds can reduce inflammation by inhibiting pro-inflammatory cytokines .

- Antimicrobial Activity : Preliminary studies suggest that compounds related to this compound may possess antimicrobial properties against certain bacterial strains .

Case Studies and Research Findings

A case study involving phenolic compounds highlighted their role in modulating biological processes relevant to human health . These findings suggest that this compound could be beneficial not only in treating viral infections but also in managing conditions associated with oxidative stress and inflammation.

特性

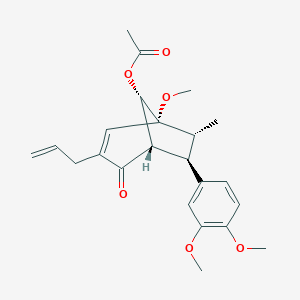

IUPAC Name |

[(1R,5S,6R,7R,8S)-6-(3,4-dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-7-8-16-12-23(28-6)13(2)19(20(21(16)25)22(23)29-14(3)24)15-9-10-17(26-4)18(11-15)27-5/h7,9-13,19-20,22H,1,8H2,2-6H3/t13-,19+,20-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDQUJSTRADHSU-WWDCKHPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]2[C@@H]([C@@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933648 | |

| Record name | 6-(3,4-Dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-2-en-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149438-61-9 | |

| Record name | (1S,5R,6R,7R,8S)-8-(Acetyloxy)-7-(3,4-dimethoxyphenyl)-5-methoxy-6-methyl-3-(2-propen-1-yl)bicyclo[3.2.1]oct-3-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149438-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kadsurenin L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149438619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(3,4-Dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-2-en-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。